molecular formula C9H12BrNO2 B13639858 2-Amino-1-(4-methoxyphenyl)ethanone hydrobromide

2-Amino-1-(4-methoxyphenyl)ethanone hydrobromide

Cat. No.: B13639858
M. Wt: 246.10 g/mol
InChI Key: GMBIFANXCUDZPC-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methoxyphenyl)ethanone hydrobromide is an organic compound with the molecular formula C9H11NO2·HBr It is a derivative of acetophenone and contains an amino group and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methoxyphenyl)ethanone hydrobromide typically involves the reaction of 4-methoxyacetophenone with ammonia or an amine source under specific conditions. One common method is the reductive amination of 4-methoxyacetophenone using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a suitable solvent, such as methanol, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methoxyphenyl)ethanone hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-methoxyphenyl)ethanone hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxyphenyl)ethanone hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(3-hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Amino-1-(4-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a methoxy group.

    2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a bromine atom instead of an amino group

Uniqueness

2-Amino-1-(4-methoxyphenyl)ethanone hydrobromide is unique due to the presence of both an amino group and a methoxy group on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds. The hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-amino-1-(4-methoxyphenyl)ethanone;hydrobromide

InChI

InChI=1S/C9H11NO2.BrH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H

InChI Key

GMBIFANXCUDZPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN.Br

Origin of Product

United States

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